4-甲氧基-1-甲基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

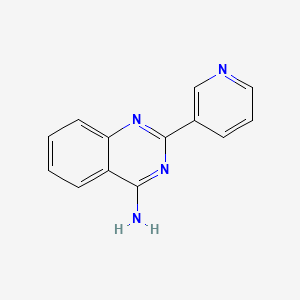

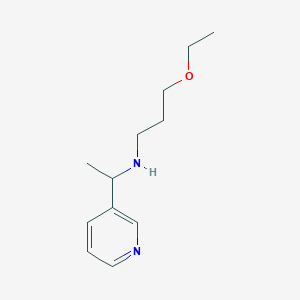

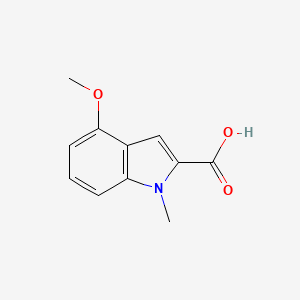

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often synthesized for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, was achieved through the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Another related compound, methyl 4-indolecarboxylate, was synthesized starting with the reduction of 3-nitrophthalimide, followed by hydrolysis, diazomethane treatment, and reductive cyclization . These methods highlight the complexity and creativity required in the synthesis of indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to profile the molecular structure and confirm the identity of synthesized compounds like methyl 5-methoxy-1H-indole-2-carboxylate . Computational studies, including density functional theory (DFT), can provide insights into the electronic nature, HOMO-LUMO energy distribution, and reactivity of these molecules .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and the synthesis of complex molecules. For example, 4H-furo[3,2-b]indole-2-carboxylic acid derivatives were prepared from reactions involving deoxygenation and thermolysis steps . The reactivity of indole derivatives can be explored using chemical descriptors and molecular electrostatic potential (MEP) analysis to identify reactive centers within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The non-linear optical (NLO) properties, polarizability, and hyperpolarizability of these compounds can also be studied to assess their potential in materials science applications .

科学研究应用

光谱和计算研究

4-甲氧基-1-甲基-1H-吲哚-2-羧酸及其衍生物受到广泛的光谱(FT-IR、FT-拉曼、UV、1H和13C NMR)分析和计算研究,以了解它们的结构、电子和光学性质。此类分析揭示了分子的振动模式、电子性质、反应中心和非线性光学(NLO)性质,这对于其在设计生物活性分子中的潜在应用至关重要(Almutairi等人,2017)。

新型吲哚-苯并咪唑衍生物的合成

该化合物作为新型吲哚-苯并咪唑衍生物合成中的前体,展示了其在创建具有潜在生物活性的化合物中的用途。此类合成途径通过构建复杂的分子结构,促进了新的治疗剂的开发(Wang等人,2016)。

构象受限色氨酸衍生物的开发

对4-甲氧基-1-甲基-1H-吲哚-2-羧酸衍生物的研究包括新型色氨酸类似物的合成。这些化合物专为肽/类肽构象阐明研究而设计,提供了一种研究肽结构和动力学的工具。合成工作旨在限制侧链的构象柔性,从而深入了解肽折叠和功能(Horwell等人,1994)。

胰岛素受体激活剂的研究

从4-甲氧基-1-甲基-1H-吲哚-2-羧酸衍生物合成3-芳基-5-(1H-吲哚-3-羰基)-4-羟基呋喃酸为创建潜在的胰岛素受体激活剂奠定了基础。此合成路线证明了该化合物在开发新的治疗方案以管理糖尿病和胰岛素抵抗中的作用(Chou等人,2006)。

Rh(III)催化的选择性偶联

该化合物参与Rh(III)催化的选择性偶联过程,为多种产物的形成提供了一种温和有效的途径。此类研究对于发展有机化学中的新合成方法具有重要意义,允许以高精度选择性地形成复杂分子(Zheng等人,2014)。

安全和危害

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-methoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZATCSNWKJWIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390175 |

Source

|

| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

CAS RN |

739365-06-1 |

Source

|

| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)